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Introduction

The isolation of high-quality genomic DNA is a critical first step for a wide range of molecular
biology applications, from PCR and sequencing to drug discovery and development. While
numerous methods exist, non-enzymatic DNA extraction using sodium perchlorate offers a
robust, cost-effective, and efficient alternative to commercial kits and traditional phenol-
chloroform techniques. This method is particularly advantageous for its ability to yield high
molecular weight DNA with minimal shearing, as it avoids enzymatic degradation. Furthermore,
the elimination of hazardous organic solvents like phenol makes it a safer option for laboratory
personnel.

This document provides detailed application notes and protocols for the non-enzymatic
extraction of DNA from various biological samples using sodium perchlorate.

Principle of the Method

The sodium perchlorate method relies on the chaotropic properties of sodium perchlorate to
efficiently lyse cells and denature proteins. Chaotropic agents disrupt the structure of water and
weaken hydrophobic interactions, leading to the unfolding of macromolecules such as proteins
and the dissociation of nucleic acids from proteins.

The general workflow involves the following key steps:
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e Cell Lysis: The sample is treated with a lysis buffer containing detergents to break open cell
and nuclear membranes, releasing the cellular contents.

o Deproteinization: Sodium perchlorate is added to denature and precipitate proteins.

e Phase Separation: Chloroform is used to separate the denatured proteins from the aqueous
phase containing the DNA.

o DNA Precipitation: The DNA is precipitated from the aqueous phase using cold ethanol or
isopropanol.

e Washing and Rehydration: The precipitated DNA is washed to remove residual salts and
then rehydrated in a suitable buffer.

Applications

The non-enzymatic sodium perchlorate DNA extraction method is versatile and can be applied
to a variety of sample types, including:

Whole Blood

Animal Tissues (e.g., liver, muscle)

Plant Tissues

Cultured Cells

The high-quality DNA obtained is suitable for numerous downstream applications, such as:

Polymerase Chain Reaction (PCR) and quantitative PCR (QPCR)

Restriction Fragment Length Polymorphism (RFLP) analysis

Southern blotting

Next-Generation Sequencing (NGS)

Genotyping and SNP analysis
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e Cloning

Data Presentation: Performance and Comparison

The sodium perchlorate method consistently yields high-quality DNA. Below is a summary of
expected results and a comparison with other common extraction methods.

Table 1: DNA Yield from Various Sample Types using the Sodium Perchlorate Method

Average DNA Yield (pgl/g or

Sample Type Starting Material

Hg/mL)
Human Whole Blood 1mL 30-50 ug
Animal Liver 100 mg 10 - 25 pg
Animal Muscle 100 mg 5-15 ug
Plant Leaves 100 mg 2-10ug

Note: Yields are approximate and can vary depending on the specific tissue, its physiological
state, and the efficiency of the extraction procedure.

Table 2: Comparison of DNA Quality from Human Whole Blood
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Sodium Phenol-

Commercial Salting-Out
Parameter Perchlorate . Chloroform
Kit Method Method
Method Method
DNAYield (ng/
0 431 + 67[1] 53+ 6.2[1] ~308 ~18[2][3]
M
A260/A280 Ratio  1.87 + 0.8[1] 1.83 £ 0.4[1] ~1.89 ~1.82[2][3]
High molecular Variable, ) ]
) i o ) High molecular High molecular
DNA Integrity weight, minimal potential for i i
. ] weight weight
shearing[1] some shearing
Cost per Sample  Low High Medium Low
Time per Sample  ~2-3 hours ~1 hour ~4-6 hours ~3-4 hours
Toxicity Low (no phenol) Low High (phenol) Low

Experimental Protocols
Protocol 1: DNA Extraction from Whole Blood

Materials:

e Lysis Buffer (10 mM Tris-HCI pH 8.0, 10 mM EDTA, 0.5% SDS)

e 5 M Sodium Perchlorate (NaClOa)

e Chloroform:lsoamyl Alcohol (24:1)

e |ce-cold 100% Ethanol or Isopropanol

e 70% Ethanol

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) or nuclease-free water
e Microcentrifuge tubes (1.5 mL and 2 mL)

o Pipettes and sterile tips
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» \ortex mixer
¢ Microcentrifuge
o Water bath or heat block (optional)
Methodology:
o Sample Collection and Lysis:
o To a 1.5 mL microcentrifuge tube, add 500 pL of whole blood.
o Add 500 pL of Lysis Buffer.
o Mix by inverting the tube several times until the solution is homogenous.
o Incubate at room temperature for 10 minutes.
o Deproteinization:
o Add 200 pL of 5 M Sodium Perchlorate to the lysate.
o Vortex vigorously for 30 seconds to mix.
e Phase Separation:
o Add 500 pL of Chloroform:Isoamyl Alcohol (24:1).
o Vortex for 30 seconds.

o Centrifuge at 12,000 x g for 10 minutes at room temperature. Three layers will form: the
upper aqueous phase (containing DNA), a middle protein interface, and a lower organic
phase.

o DNA Precipitation:

o Carefully transfer the upper agueous phase to a new 1.5 mL microcentrifuge tube,
avoiding the protein interface.
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o Add 2 volumes (approximately 1 mL) of ice-cold 100% ethanol or an equal volume of
isopropanol.

o Mix gently by inverting the tube until a white, thread-like precipitate of DNA is visible.

o Incubate at -20°C for at least 30 minutes to enhance precipitation.

e Washing:

o

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

[¢]

Carefully discard the supernatant.

o

Add 1 mL of 70% ethanol to wash the DNA pellet.

[e]

Centrifuge at 12,000 x g for 5 minutes.

o

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry
the pellet as it may be difficult to dissolve.

e Rehydration:
o Resuspend the DNA pellet in 50-100 uL of TE buffer or nuclease-free water.
o Incubate at 65°C for 10 minutes or at room temperature overnight to facilitate dissolution.

o Store the DNA at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: DNA Extraction from Animal Tissue (e.g.,
Liver, Muscle)

Materials:
e Same as Protocol 1, with the addition of:
e Phosphate-Buffered Saline (PBS)

e Scalpel or razor blade
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e Homogenizer (optional) or mortar and pestle

¢ Liquid nitrogen (for hard tissues)

Methodology:

o Tissue Preparation:
o Excise approximately 25-50 mg of fresh or frozen tissue.
o Mince the tissue into small pieces using a sterile scalpel.

o For tough or fibrous tissues, freeze in liquid nitrogen and grind to a fine powder using a
pre-chilled mortar and pestle.

o Lysis:

[e]

Transfer the minced tissue or powder to a 2 mL microcentrifuge tube.

[e]

Add 1 mL of Lysis Buffer.

o

Homogenize the sample using a mechanical homogenizer or by vigorous vortexing.

[¢]

Incubate at 55°C for 1-3 hours with occasional vortexing until the tissue is completely
lysed.

o Deproteinization, Phase Separation, DNA Precipitation, Washing, and Rehydration:

o Follow steps 2 through 6 from Protocol 1. Adjust volumes of reagents if necessary based
on the initial volume of the lysate.

Protocol 3: DNA Extraction from Plant Tissue

Materials:
e Same as Protocol 1, with the addition of:

o CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTA, 1.4 M NacCl, 1%
PVP)
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e [-mercaptoethanol
e Mortar and pestle
e Liquid nitrogen
Methodology:
e Tissue Preparation:
o Weigh approximately 100 mg of fresh, young leaf tissue.

o Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar
and pestle.

o Lysis:
o Transfer the powdered tissue to a 2 mL microcentrifuge tube.

o Immediately add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2% [3-
mercaptoethanol (added just before use).

o Vortex vigorously to mix.

o Incubate at 65°C for 30-60 minutes with occasional mixing.
e Initial Clean-up:

o Add an equal volume of Chloroform:Isoamyl Alcohol (24:1).

o Mix by inversion for 5-10 minutes.

o Centrifuge at 12,000 x g for 10 minutes.
o Deproteinization and Precipitation:

o Transfer the upper aqueous phase to a new tube.

o Add 0.1 volumes of 5 M Sodium Perchlorate and mix.

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Add an equal volume of Chloroform:lsoamyl Alcohol (24:1), mix, and centrifuge as in the
previous step.

o Transfer the upper aqueous phase to a new tube and precipitate the DNA with 0.7
volumes of isopropanol.

e Washing and Rehydration:

o Follow steps 5 and 6 from Protocol 1.

Visualization of Workflows and Mechanisms
Mechanism of Sodium Perchlorate DNA Extraction
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Caption: Mechanism of non-enzymatic DNA extraction using sodium perchlorate.
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Experimental Workflow for DNA Extraction from Whole
Blood

Start: Whole Blood Sample

[1. Add Lysis Buffer & Incubate)

[2. Add 5M Sodium Perchlorate & Vortea

!

G. Add Chloroform:lsoamyl Alcohol, Vortex & Centrifuge)

!

[4. Transfer Aqueous Phase to New Tube)

!

G. Add Cold Ethanol/Isopropanol & Incubate at -20°C)

!
[6. Centrifuge to Pellet DNA)
!
[7. Wash Pellet with 70% EthanoD
!
[8. Air-dry the DNA PeIIet)
!
G. Resuspend in TE Buffer/WateD

End: Purified DNA
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Click to download full resolution via product page
Caption: Experimental workflow for DNA extraction from whole blood.

Troubleshooting Guide

Even with a robust protocol, issues can arise. The following guide provides solutions to
common problems encountered during sodium perchlorate DNA extraction.

Table 3: Troubleshooting Common Issues
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Problem Possible Cause(s) Recommended Solution(s)
Ensure tissue is thoroughly
Low DNAYield Incomplete cell lysis. homogenized. Increase

incubation time in lysis buffer.

Insufficient starting material.

DNA pellet lost during

washing.

Incomplete DNA precipitation.

Ensure ethanol/isopropanol is
ice-cold. Increase precipitation
time at -20°C.

Low DNA Purity (A260/A280 <
1.7)

Protein contamination.

Ensure complete phase
separation. Avoid the protein
interface when transferring the
aqueous phase. Perform a

second chloroform extraction.

Residual phenol (if used in a

modified protocol).

Ensure complete removal of

the organic phase.

Low DNA Purity (A260/A230 <
1.8)

Contamination with

carbohydrates or salts.

Ensure the DNA pellet is
properly washed with 70%
ethanol.

DNA is Difficult to Dissolve

Over-dried DNA pellet.

Do not air-dry the pellet for an
extended period. Warm the TE
buffer to 55-65°C before
adding to the pellet.

High salt concentration.

Ensure the pellet is washed
thoroughly with 70% ethanol.

Degraded DNA (smear on

agarose gel)

Nuclease activity.

Work quickly and keep
samples on ice. Use sterile,
nuclease-free reagents and

consumables.
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Avoid vigorous vortexing for

extended periods after the
Excessive mechanical addition of sodium perchlorate.
shearing. Use wide-bore pipette tips

when transferring the DNA

solution.

Logical Relationships in Troubleshooting

Caption: Troubleshooting logic for common DNA extraction issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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